![molecular formula C23H20F2N2O5 B2881724 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-07-0](/img/structure/B2881724.png)

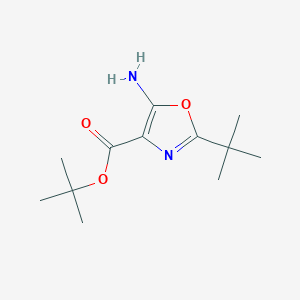

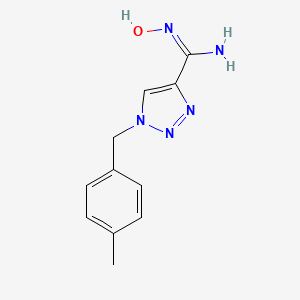

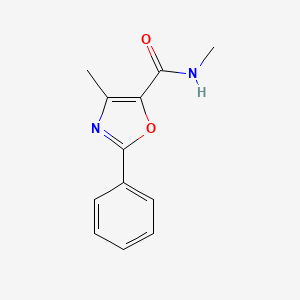

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a novel feed additive . It belongs to a class of acidifiers and can reduce the number of microbes, especially pathogenic bacteria such as E. coli . This reduction in microbial count decreases the production of microbial metabolites, thereby reducing damage to the intestines .

Synthesis Analysis

The synthesis of this compound involves several steps . An efficient catalytic method for the synthesis of 2,2-difluoro-1,3-benzoxathioles (selenoles) from the reaction of o-bromophenols with trifluoromethanethiolates or selenolates is disclosed . Some of the title compounds exhibited excellent insecticidal activities .Molecular Structure Analysis

The molecular formula of the compound is C11H8F2O4 . The molecular weight is 242.18 . The structure includes a 2,2-difluoro-1,3-benzodioxol-5-yl group attached to a cyclopropane carboxylic acid .Physical and Chemical Properties Analysis

The compound is a solid with a density of 1.59±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and methanol . The compound has a boiling point of 331.1±42.0 °C .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A study by Tumosienė et al. (2019) involved the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which showed significant antioxidant activities. These compounds were tested for their ability to scavenge DPPH radicals and demonstrated enhanced antioxidant activity compared to ascorbic acid, suggesting potential for applications in mitigating oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Ordered Polymer Synthesis

Yu et al. (1999) described the synthesis of an ordered poly(amide−acylhydrazide−amide) through direct polycondensation. This process involved nonsymmetric monomers and showcased the feasibility of creating ordered polymers, which have applications in materials science for developing new materials with specific mechanical, thermal, or electrical properties (Yu, Seino, & Ueda, 1999).

Anti-Inflammatory Agents

Research by Moloney (2001) explored the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aiming to develop novel molecules with potential anti-inflammatory properties. This study highlights the ongoing search for new therapeutic agents that can effectively manage inflammation (Moloney, 2001).

Luminescent Properties and Multi-stimuli-responsive Behavior

A study by Srivastava et al. (2017) reported on pyridyl substituted benzamides that exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds were characterized by their luminescent behavior in both solution and solid states, suggesting potential applications in the development of optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Design and Biological Activity Evaluation

Matada et al. (2021) synthesized and evaluated novel 1,3-benzoxazines that encompassed isoniazid for their antibacterial and antifungal activities. These compounds showed significant inhibition against various bacteria and fungi, illustrating the potential for developing new antimicrobial agents (Matada, Yernale, & Javeed, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(3-propan-2-yloxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O5/c1-14(2)30-17-6-3-5-16(12-17)26-21(28)18-7-4-10-27(22(18)29)13-15-8-9-19-20(11-15)32-23(24,25)31-19/h3-12,14H,13H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVOPYAWBGDKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)

![1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE](/img/structure/B2881663.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)